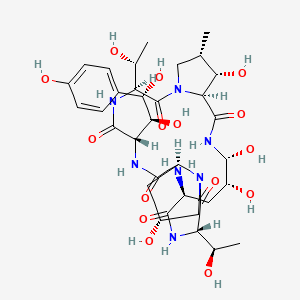

Echinocandin B nucleus

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H51N7O15 |

|---|---|

Molecular Weight |

797.8 g/mol |

IUPAC Name |

(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone |

InChI |

InChI=1S/C34H51N7O15/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54)/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+/m0/s1 |

InChI Key |

BLKJKIJFNJAQIZ-UMDMRRTDSA-N |

Isomeric SMILES |

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O |

Canonical SMILES |

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Antifungal Era: A Technical Guide to the Discovery and History of Echinocandin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandin B, a pioneering member of the echinocandin class of antifungal agents, represents a significant milestone in the history of antimicrobial drug discovery. Its unique mechanism of action, targeting the fungal cell wall, opened a new frontier in the fight against systemic fungal infections at a time when therapeutic options were limited and often associated with significant toxicity. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental findings related to Echinocandin B, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Producing Organism

Echinocandin B was first discovered in 1974 by scientists at Ciba-Geigy (now Novartis) in Basel, Switzerland[1]. The compound was isolated from the fermentation broth of the fungus Aspergillus nidulans var. echinulatus, specifically the strain A 32204[2]. This discovery was the culmination of screening programs aimed at identifying novel antibiotics from microbial sources[3]. As a lipopeptide, Echinocandin B's structure consists of a cyclic hexapeptide core linked to a linoleoyl side chain[2][3].

Fermentation and Isolation

Experimental Protocol: Fermentation of Aspergillus nidulans for Echinocandin B Production (Modernized)

This protocol is a composite based on subsequent studies aimed at optimizing Echinocandin B production[4][5].

1. Culture and Inoculum Preparation:

- A pure culture of Aspergillus nidulans is maintained on a suitable agar (B569324) medium.

- Spores are harvested and used to inoculate a seed culture medium.

- The seed culture is incubated for 2-3 days to generate sufficient mycelial biomass for inoculation of the production fermenter.

2. Production Fermentation:

- A sterile production medium is prepared in a fermenter. A typical medium composition includes a carbon source (e.g., glucose, sucrose, or vegetable oils), a nitrogen source (e.g., peptone, yeast extract, or soybean meal), and mineral salts[5].

- The production fermenter is inoculated with the seed culture.

- Fermentation is carried out for several days under controlled conditions of temperature (typically 25-30°C), pH, and aeration[5].

3. Isolation and Purification:

- At the end of the fermentation, the mycelium is separated from the culture broth by filtration or centrifugation.

- Echinocandin B, being primarily associated with the mycelium, is extracted using an organic solvent such as methanol (B129727) or acetone.

- The crude extract is then subjected to a series of chromatographic purification steps. Early methods likely involved techniques such as silica (B1680970) gel chromatography and counter-current distribution. Modern protocols often utilize macroporous resin adsorption chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to obtain highly purified Echinocandin B[6].

Mechanism of Action: A Novel Target

The discovery of Echinocandin B was particularly significant due to its novel mechanism of action. Unlike the polyenes and azoles, which target the fungal cell membrane, Echinocandin B was found to inhibit the synthesis of a crucial component of the fungal cell wall[1].

Specifically, Echinocandin B is a noncompetitive inhibitor of the enzyme β-(1,3)-D-glucan synthase[2]. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer in the cell wall of many pathogenic fungi. By inhibiting this enzyme, Echinocandin B disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis[1]. This targeted action on a structure absent in mammalian cells suggested a high degree of selective toxicity.

Caption: Inhibition of β-(1,3)-D-glucan synthesis by Echinocandin B, leading to fungal cell wall disruption.

Antifungal Activity

Early in vitro studies demonstrated that Echinocandin B possessed potent antifungal activity, particularly against Candida species. While a comprehensive table of the original Minimum Inhibitory Concentration (MIC) values from the 1974 publication is not detailed in the available search results, subsequent reports and summaries confirm its activity.

Table 1: Antifungal Spectrum of Echinocandins (General)

| Fungal Species | General Susceptibility to Echinocandins |

| Candida albicans | Susceptible |

| Candida glabrata | Susceptible |

| Candida tropicalis | Susceptible |

| Candida parapsilosis | Less Susceptible |

| Candida krusei | Susceptible |

| Aspergillus fumigatus | Susceptible (fungistatic) |

| Cryptococcus neoformans | Resistant |

| Fusarium species | Resistant |

| Zygomycetes | Resistant |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution - Modern Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on modern standardized methods. The exact methodology used in the 1970s may have differed in some aspects.

1. Inoculum Preparation:

- The fungal isolate is grown on an appropriate agar medium.

- A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

- The standardized suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a final inoculum concentration.

2. Drug Dilution:

- A stock solution of Echinocandin B is prepared in a suitable solvent (e.g., DMSO).

- Serial twofold dilutions of the drug are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

- The diluted fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

- Control wells (growth control without drug and sterility control without inoculum) are included.

- The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

- The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Fungal_Culture" [label="Fungal Culture\n(Agar Plate)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Inoculum_Prep" [label="Inoculum Preparation\n(Standardized Suspension)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Drug_Dilution" [label="Serial Drug Dilution\n(Microtiter Plate)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Inoculation" [label="Inoculation of\nMicrotiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Incubation" [label="Incubation\n(35°C, 24-48h)", fillcolor="#FBBC05", fontcolor="#202124"];

"MIC_Reading" [label="Visual or Spectrophotometric\nMIC Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Fungal_Culture";

"Fungal_Culture" -> "Inoculum_Prep";

"Inoculum_Prep" -> "Inoculation";

"Drug_Dilution" -> "Inoculation";

"Inoculation" -> "Incubation";

"Incubation" -> "MIC_Reading";

"MIC_Reading" -> "End";

}

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

The Hurdle of Hemolysis and the Dawn of Semisynthesis

Despite its promising antifungal activity and novel mechanism of action, the clinical development of Echinocandin B was halted due to a significant adverse effect: a high degree of hemolytic activity[2]. This meant that at therapeutic concentrations, the compound could rupture red blood cells, a serious and unacceptable toxicity for a systemically administered drug.

Experimental Protocol: In Vitro Hemolysis Assay (Generalized)

While the specific parameters of the hemolytic assays conducted in the 1970s on Echinocandin B are not detailed in the available literature, a generalized protocol for assessing hemolysis is as follows:

1. Preparation of Red Blood Cells (RBCs):

- Fresh whole blood is obtained from a suitable species (e.g., human, rabbit).

- The blood is washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other blood components, resulting in a packed RBC pellet.

- A standardized suspension of RBCs is prepared in the buffered saline.

2. Assay Procedure:

- Serial dilutions of Echinocandin B are prepared in the buffered saline.

- The RBC suspension is added to the drug dilutions and to control tubes (a negative control with buffer only and a positive control with a known hemolytic agent like Triton X-100 or distilled water).

- The mixtures are incubated at 37°C for a defined period (e.g., 1-4 hours).

3. Measurement of Hemolysis:

- After incubation, the tubes are centrifuged to pellet intact RBCs.

- The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

- The percentage of hemolysis is calculated relative to the positive control.

The high hemolytic activity of Echinocandin B, however, did not mark the end of the echinocandin story. Instead, it spurred further research into semisynthetic modifications of the molecule to improve its safety profile while retaining its antifungal efficacy[7]. This led to the development of cilofungin, the first semisynthetic echinocandin to enter clinical trials, and subsequently to the development of the clinically successful echinocandins such as anidulafungin, which is a direct derivative of Echinocandin B[3][4].

Caption: The discovery of Echinocandin B's limitations spurred the development of safer, semisynthetic derivatives.

Conclusion

The discovery of Echinocandin B was a seminal event in the history of mycology and infectious disease therapy. Although its own clinical utility was hampered by toxicity, it provided a crucial lead compound and, more importantly, a novel and highly specific drug target in the fungal cell wall. The challenges encountered with Echinocandin B paved the way for the development of a new generation of safer and more effective semisynthetic echinocandins that have become indispensable tools in the management of invasive fungal infections. The story of Echinocandin B serves as a powerful testament to the value of natural product screening and the iterative process of drug discovery and development.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Echinocandin B - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Review on Current Status of Echinocandins Use [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of the Echinocandin B Nucleus

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanism of the echinocandin B nucleus, its impact on fungal cell integrity, and the experimental methodologies used for its study.

Introduction: The this compound

Echinocandins are a class of lipopeptide antifungal agents that represent a significant advancement in the treatment of invasive fungal infections. Their core structure is a cyclic hexapeptide, and their mechanism of action is distinct from other antifungal classes. The "this compound" is the foundational cyclic hexapeptide of Echinocandin B, devoid of its N-linked linoleoyl side chain.[1][2] This nucleus is a key intermediate in the semi-synthesis of clinically important echinocandins like anidulafungin.[1][2] The unique mode of action of echinocandins lies in their ability to specifically inhibit a crucial enzyme in the fungal cell wall synthesis, making them highly selective and potent.[1][3][4]

Molecular Mechanism of Action

The primary target of the this compound and its derivatives is the enzyme 1,3-β-D-glucan synthase.[1][3][5] This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of 1,3-β-D-glucan, a polysaccharide that constitutes the main structural component of the fungal cell wall.[3][6]

2.1. Inhibition of 1,3-β-D-Glucan Synthase:

Echinocandins act as non-competitive inhibitors of the 1,3-β-D-glucan synthase complex.[5][7][8] This means they do not bind to the active site of the enzyme where the substrate, UDP-glucose, binds. Instead, they are thought to bind to the FKS subunit of the enzyme complex (encoded by the FKS genes), inducing a conformational change that renders the enzyme inactive.[9][10][11] This inhibition reduces the Vmax of the enzyme without affecting the Km for its substrate.[7] The disruption of 1,3-β-D-glucan synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability and, ultimately, cell lysis.[3][6][8] This action is fungicidal against most Candida species and fungistatic against Aspergillus species.[1][5]

Diagram of the Mechanism of Action:

Caption: Mechanism of this compound inhibition of 1,3-β-D-glucan synthase.

Fungal Response and Resistance

3.1. Cell Wall Integrity Pathway:

Inhibition of glucan synthesis by echinocandins triggers a compensatory response in fungi, primarily through the activation of the Cell Wall Integrity (CWI) pathway.[12][13][14] This signaling cascade is initiated by cell surface sensors that detect cell wall stress.[13] Activation of the CWI pathway leads to an upregulation of chitin (B13524) synthesis, another key component of the fungal cell wall.[15] While this response can help to maintain cell wall integrity to some extent, it is often not sufficient to overcome the effects of potent echinocandin-mediated glucan synthase inhibition. Other stress response pathways, such as the calcineurin and high osmolarity glycerol (B35011) (HOG) pathways, are also involved in the fungal response to echinocandins.[15]

Diagram of the Cell Wall Integrity Pathway Activation:

Caption: Fungal cell wall integrity pathway response to echinocandin-induced stress.

3.2. Mechanisms of Resistance:

The primary mechanism of acquired resistance to echinocandins involves mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the 1,3-β-D-glucan synthase.[9][10][11] These mutations typically occur in highly conserved "hot spot" regions and reduce the binding affinity of echinocandins to the enzyme, thereby decreasing their inhibitory effect.[10][16] This leads to an increase in the minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) of the drug.[9][10]

Quantitative Data

The inhibitory activity of echinocandins is quantified by parameters such as IC50 (the concentration of an inhibitor that reduces enzyme activity by 50%) and Ki (the inhibition constant). The in vitro efficacy against fungal isolates is determined by the Minimum Inhibitory Concentration (MIC).

Table 1: Kinetic Inhibition of 1,3-β-D-Glucan Synthase by Echinocandins

| Fungal Species | FKS Genotype | Echinocandin | IC50 (ng/mL) | Ki (μM) | Reference(s) |

|---|---|---|---|---|---|

| Candida albicans | Wild-Type | Caspofungin | 0.1 - 1.0 | - | [17][18] |

| Candida albicans | FKS1 Mutant | Caspofungin | 50 - >1000 | - | [17][18] |

| Cryptococcus neoformans | Wild-Type | Caspofungin | - | 0.17 ± 0.02 | [19] |

| Cryptococcus neoformans | Wild-Type | Cilofungin | - | 22 ± 5.7 | [19] |

| Aspergillus fumigatus | Wild-Type | Caspofungin | ~0.6 | - |[20] |

Note: Data for the specific this compound is limited; values for clinically relevant echinocandins are provided for comparison.

Table 2: In Vitro Susceptibility of Candida Species to Echinocandins

| Candida Species | Echinocandin | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference(s) |

|---|---|---|---|---|

| C. albicans | Caspofungin | ≤0.015 - 0.25 | 0.06 | [21] |

| C. tropicalis | Caspofungin | ≤0.015 - 0.5 | 0.125 | [21] |

| C. parapsilosis | Caspofungin | 0.125 - 2 | 1 | [21] |

| C. krusei | Caspofungin | ≤0.015 - 0.5 | 0.125 | [21] |

| C. albicans | Micafungin | ≤0.008 - 0.12 | 0.03 | [21] |

| C. albicans | Anidulafungin | ≤0.008 - 0.12 | 0.03 |[21] |

Experimental Protocols

5.1. 1,3-β-D-Glucan Synthase Activity Assay (Radioactive Method):

This protocol is a standard method for measuring the activity of 1,3-β-D-glucan synthase and its inhibition by compounds like the this compound.[6]

Objective: To quantify the incorporation of radiolabeled glucose from UDP-[¹⁴C]-D-glucose into 1,3-β-D-glucan.

Materials:

-

Fungal cell culture (e.g., Candida albicans)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

-

Glass beads

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KF, 10 mM MgCl₂, 1 mM EDTA)

-

Substrate: UDP-[¹⁴C]-D-glucose

-

Inhibitor: this compound or other echinocandins

-

10% Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Enzyme Preparation:

-

Harvest fungal cells in the exponential growth phase by centrifugation.

-

Wash the cells with lysis buffer.

-

Resuspend the cells in lysis buffer and lyse them by vortexing with glass beads.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Collect the supernatant and centrifuge at a high speed to pellet the membrane fraction.

-

Resuspend the membrane pellet in reaction buffer. This is the crude enzyme preparation.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and the desired concentration of the inhibitor.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding UDP-[¹⁴C]-D-glucose.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

-

Product Quantification:

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble glucan product.

-

Wash the filter with 10% TCA and then with ethanol.

-

Dry the filter and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of glucan synthesized based on the specific activity of the UDP-[¹⁴C]-D-glucose.

-

5.2. Fluorescence-Based Glucan Synthase Assay:

This is a high-throughput, non-radioactive alternative to the traditional assay.[22][23]

Objective: To quantify the synthesis of 1,3-β-D-glucan using a fluorescent dye that specifically binds to the polymer.

Materials:

-

Enzyme preparation (as described above)

-

Reaction buffer

-

Substrate: UDP-glucose (non-radiolabeled)

-

Inhibitor

-

Aniline (B41778) blue solution

-

Microtiter plates (black, for fluorescence reading)

-

Plate reader with fluorescence detection

Procedure:

-

Enzyme Assay:

-

Perform the enzymatic reaction in a microtiter plate well as described for the radioactive assay, but using non-radiolabeled UDP-glucose.

-

-

Product Quantification:

-

After the incubation period, add aniline blue solution to each well.

-

Incubate in the dark for a short period to allow for binding of the dye to the glucan.

-

Measure the fluorescence using a plate reader (excitation ~400 nm, emission ~460 nm).

-

Quantify the amount of glucan produced by comparing the fluorescence to a standard curve generated with a known 1,3-β-D-glucan (e.g., pachyman).

-

Workflow Diagram for Glucan Synthase Activity Assay:

Caption: General workflow for 1,3-β-D-glucan synthase activity assays.

Conclusion

The this compound represents the core pharmacophore responsible for the potent and selective antifungal activity of the echinocandin class of drugs. Its mechanism of action, the non-competitive inhibition of 1,3-β-D-glucan synthase, disrupts a fundamental process in fungal cell wall biosynthesis, leading to cell death. Understanding this mechanism, the fungal response pathways, and the molecular basis of resistance is crucial for the continued development of new antifungal therapies and for optimizing the use of existing echinocandin drugs. The experimental protocols outlined in this guide provide a foundation for further research into the intricate interactions between echinocandins and their fungal targets.

References

- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Echinocandin B - Wikipedia [en.wikipedia.org]

- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Echinocandin - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Novel FKS mutations associated with echinocandin resistance in Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Microtiter-Based Fluorescence Assay for (1,3)-β-Glucan Synthases | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

The Biological Activity of the Echinocandin B Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily targeting the fungal cell wall—a structure absent in mammalian cells, thus affording a high degree of selective toxicity. Echinocandin B, a naturally occurring lipopeptide produced by fungi such as Aspergillus nidulans, is the progenitor of this class.[1] While its potent antifungal activity was recognized early on, its clinical utility is hampered by significant hemolytic activity.[2] This has led to the development of semi-synthetic derivatives with improved safety profiles. At the heart of Echinocandin B's structure and function lies its cyclic hexapeptide core, also known as the Echinocandin B nucleus. This technical guide provides an in-depth exploration of the biological activity of this core structure, its mechanism of action, and the experimental methodologies used for its characterization.

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary molecular target of all echinocandins, including the Echinocandin B core, is the enzyme (1,3)-β-D-glucan synthase.[3][4][5] This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that constitutes a major structural component of the fungal cell wall.[3][5]

Echinocandins act as non-competitive inhibitors of this enzyme, leading to a reduction in the production of β-(1,3)-D-glucan.[4][5][6] This disruption of cell wall biosynthesis compromises the structural integrity of the fungal cell, rendering it susceptible to osmotic stress and ultimately leading to cell lysis and death.[5] The cyclic peptide core of Echinocandin B is essential for this inhibitory activity, with specific amino acid residues such as modified proline and homotyrosine being critical for its efficacy.[3]

Structure-Activity Relationship: The Role of the Core and Side Chain

The biological activity of Echinocandin B is a composite of the contributions from both its cyclic hexapeptide core and its N-linked linoleoyl side chain.

-

The Cyclic Hexapeptide Core (this compound): This core structure is fundamental to the antifungal activity, as it contains the pharmacophore that interacts with and inhibits the (1,3)-β-D-glucan synthase.[3] The specific conformation and amino acid composition of the cyclic peptide are critical for binding to the enzyme.[3] Enzymatic deacylation of Echinocandin B to remove the lipid side chain yields the this compound.[7] This process significantly reduces the molecule's hemolytic activity, a major toxicity concern with the parent compound.[2] However, this deacylation also leads to a substantial decrease in antifungal potency, rendering the nucleus "bioinactive" for practical therapeutic purposes.[8] The nucleus is, therefore, a key precursor in the semi-synthetic production of clinically useful echinocandins like anidulafungin, where a different, less toxic acyl side chain is chemically attached.[7]

-

The Linoleoyl Side Chain: The lipid side chain of Echinocandin B plays a crucial role in anchoring the molecule to the fungal cell membrane, thereby increasing its effective concentration at the site of the target enzyme.[3] While essential for potent antifungal activity, the native linoleoyl side chain is also largely responsible for the compound's high hemolytic toxicity.[2]

Quantitative Data on Antifungal Activity

Quantitative data on the in vitro activity of the Echinocandin B core (nucleus) is sparse in publicly available literature, primarily due to its significantly lower potency compared to its acylated parent compound and semi-synthetic derivatives. Research has predominantly focused on the more therapeutically relevant acylated forms. However, for comparative purposes, the following tables summarize the available data for Echinocandin B and its clinically used derivatives.

Table 1: In Vitro Antifungal Activity of Echinocandin B and its Derivatives against Candida Species

| Compound | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Anidulafungin | Candida albicans | ≤0.008 - 0.12 | 0.03 | 0.03 |

| Candida glabrata | ≤0.008 - 0.25 | 0.06 | 0.06 | |

| Candida parapsilosis | 0.25 - 4 | 2 | 2 | |

| Candida tropicalis | 0.015 - 0.12 | 0.03 | 0.03 | |

| Candida krusei | 0.015 - 0.12 | 0.03 | 0.06 | |

| Caspofungin | Candida albicans | ≤0.008 - 0.12 | 0.03 | 0.03 |

| Candida glabrata | ≤0.008 - 0.12 | 0.03 | 0.03 | |

| Candida parapsilosis | 0.12 - 1 | 0.25 | 0.25 | |

| Candida tropicalis | 0.015 - 0.12 | 0.03 | 0.03 | |

| Candida krusei | 0.03 - 0.25 | 0.06 | 0.06 | |

| Micafungin | Candida albicans | ≤0.008 - 0.03 | 0.015 | 0.015 |

| Candida glabrata | ≤0.008 - 0.03 | 0.015 | 0.015 | |

| Candida parapsilosis | 0.12 - 4 | 1 | 1 | |

| Candida tropicalis | ≤0.008 - 0.12 | 0.015 | 0.015 | |

| Candida krusei | 0.015 - 0.12 | 0.06 | 0.06 |

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and specific strains.

Table 2: In Vitro Antifungal Activity of Echinocandin Derivatives against Aspergillus Species

| Compound | Fungal Species | MEC Range (µg/mL) | MEC50 (µg/mL) | MEC90 (µg/mL) |

| Anidulafungin | Aspergillus fumigatus | 0.008 - 0.015 | 0.008 | 0.015 |

| Aspergillus flavus | 0.008 - 0.015 | 0.008 | 0.015 | |

| Aspergillus niger | 0.008 - 0.015 | 0.008 | 0.015 | |

| Aspergillus terreus | 0.008 - 0.06 | 0.008 | 0.06 | |

| Caspofungin | Aspergillus fumigatus | 0.015 - 0.12 | 0.03 | 0.06 |

| Aspergillus flavus | 0.03 - 0.12 | 0.03 | 0.06 | |

| Aspergillus niger | 0.03 - 0.12 | 0.03 | 0.06 | |

| Aspergillus terreus | 0.03 - 0.5 | 0.03 | 0.5 | |

| Micafungin | Aspergillus fumigatus | 0.008 - 0.015 | 0.008 | 0.015 |

| Aspergillus flavus | 0.008 - 0.015 | 0.008 | 0.015 | |

| Aspergillus niger | 0.008 - 0.015 | 0.008 | 0.015 | |

| Aspergillus terreus | 0.008 - 0.03 | 0.008 | 0.03 |

Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported instead of the MIC. The MEC is the lowest drug concentration that leads to the formation of aberrant, branched, and stunted hyphae.

Signaling Pathways Modulated by Echinocandin B Core Activity

The inhibition of (1,3)-β-D-glucan synthase by the Echinocandin B core induces significant stress on the fungal cell wall. In response, fungi activate compensatory signaling pathways to maintain cell integrity. The two primary pathways involved are the Cell Wall Integrity (CWI) pathway and the Calcineurin pathway.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade that responds to cell wall stress. It is a MAP kinase (MAPK) pathway that, upon activation by cell wall damage, initiates a phosphorylation cascade leading to the expression of genes involved in cell wall remodeling and repair. A key response is the increased synthesis of chitin, another crucial component of the fungal cell wall, to compensate for the lack of β-(1,3)-D-glucan.

Calcineurin Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that is also activated by cell wall stress. Calcineurin, a protein phosphatase, dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and regulate the expression of genes involved in cell wall synthesis and stress response. Inhibition of the calcineurin pathway has been shown to increase the susceptibility of fungi to echinocandins.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Preparation of Antifungal Stock Solution:

-

Dissolve the Echinocandin B core in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration (e.g., 1280 µg/mL).

2. Preparation of Microdilution Plates:

-

Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

The final concentrations typically range from 0.015 to 8 µg/mL.

-

Include a drug-free well for a positive growth control and a media-only well for a negative control.

3. Inoculum Preparation:

-

Subculture the yeast strain on Sabouraud dextrose agar (B569324) for 24 hours at 35°C.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

4. Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24-48 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of (1,3)-β-D-glucan synthase and its inhibition by compounds like the Echinocandin B core.

1. Preparation of Fungal Cell Extract (Microsomal Fraction):

-

Grow the fungal cells to mid-log phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Resuspend the cells in a lysis buffer containing protease inhibitors.

-

Disrupt the cells by mechanical means (e.g., bead beating or French press).

-

Centrifuge the lysate at a low speed to remove whole cells and debris.

-

Centrifuge the supernatant at a high speed to pellet the microsomal fraction, which contains the (1,3)-β-D-glucan synthase.

-

Resuspend the microsomal pellet in a storage buffer.

2. Glucan Synthase Activity Assay:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a GTP analog (e.g., GTPγS, as it is an allosteric activator), and the substrate UDP-[¹⁴C]-glucose.

-

Add the Echinocandin B core at various concentrations to the reaction mixtures.

-

Initiate the reaction by adding the microsomal fraction.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-glucan product.

-

Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.

-

Determine the amount of radioactivity on the filter using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of enzyme inhibition at each concentration of the Echinocandin B core compared to a no-drug control.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The Echinocandin B core is the fundamental structural and functional unit of the echinocandin class of antifungals. Its biological activity is centered on the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme in fungal cell wall biosynthesis. While the core itself exhibits weak antifungal activity, it serves as an essential scaffold for the development of potent and clinically valuable semi-synthetic echinocandins. Understanding the biological activity of the Echinocandin B core, including its interaction with its molecular target and the cellular responses it elicits, is crucial for the continued development of novel and improved antifungal therapies. The experimental protocols detailed herein provide a framework for the continued investigation of this important class of antifungal agents.

References

- 1. Echinocandin B - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-D-glucan Synthase [bio-protocol.org]

- 8. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of the Echinocandin B Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the Echinocandin B nucleus, a foundational structure for several semisynthetic antifungal agents. This document collates essential data, outlines common experimental methodologies, and illustrates key structural and mechanistic aspects to support research and development in the field of antifungal therapeutics.

Introduction to Echinocandin B and its Nucleus

Echinocandin B is a naturally occurring lipopeptide antifungal agent produced by the fungus Aspergillus nidulans and related species.[1][2] It belongs to the echinocandin class, which is characterized by a cyclic hexapeptide core linked to a lipid side chain.[2][3] The primary mechanism of action for echinocandins is the noncompetitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][3][4] This disruption leads to osmotic instability and cell lysis in susceptible fungi, including Candida and Aspergillus species.[3][5]

The this compound is the core cyclic peptide structure obtained by removing the linoleoyl side chain from the parent molecule.[2] This nucleus serves as a critical precursor for the semisynthesis of anidulafungin, a clinically significant antifungal drug.[2][6] Understanding the physicochemical properties of this nucleus is paramount for the development of new derivatives with improved solubility, stability, and pharmacokinetic profiles.

Physicochemical Data

The following table summarizes the key physicochemical properties of the this compound in comparison to the parent Echinocandin B molecule.

| Property | This compound | Echinocandin B |

| CAS Number | 1029890-89-8 (as Hydrochloride salt)[7] | 54651-05-7[1][8][9] |

| Molecular Formula | C₃₄H₅₁N₇O₁₅[7][10] | C₅₂H₈₁N₇O₁₆[1][8][9] |

| Molecular Weight | 797.8 g/mol [10][11] (834.27 g/mol for HCl salt[7]) | 1060.24 g/mol [2][12] |

| Appearance | White or off-white powder[7] | Off-white to brownish powder[1] |

| Melting Point | Not specified | 160-163 °C[] |

| Solubility | Not specified; synthesis of prodrugs aims to enhance water solubility.[14] | Soluble in ethanol, methanol, DMF, and DMSO; limited water solubility.[1][8][15] |

| Stability & Storage | Store at -20°C.[7] Susceptible to hydrolysis of amide bonds and oxidation of hydroxyl groups, accelerated by heat, light, and humidity.[16] | Lyophilized powder is stable for 12 months at -20°C.[1] Reconstitute with DMSO and store at -20°C, avoiding repeated freeze-thaw cycles.[1] |

Chemical Structure of the this compound

The core of Echinocandin B is a cyclic hexapeptide containing several hydroxylated, non-proteinogenic amino acids. The structure is fundamental to its interaction with the target enzyme.

Caption: General structure of the this compound.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary antifungal activity of echinocandins stems from their ability to specifically target and inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is integral to the fungal cell wall but absent in mammalian cells.[5] This targeted action results in a favorable safety profile.

Caption: Inhibition of fungal cell wall synthesis by Echinocandin B.

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for Echinocandin B are often proprietary. However, the characterization of cyclic peptides like the this compound generally employs a standard set of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound and quantify impurities.

-

General Protocol: A solution of the sample is injected into a reversed-phase C18 column. A gradient elution is typically performed using a mobile phase consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). Detection is commonly achieved using a UV detector at a wavelength where the peptide bonds absorb (e.g., 214 nm). Purity is calculated based on the relative peak area of the main compound.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

General Protocol: The sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass-to-charge ratio (m/z) of the molecular ions is then measured by a mass analyzer. This provides a precise molecular weight that can be compared to the theoretical mass calculated from the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed chemical structure and conformation of the cyclic peptide.

-

General Protocol: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are conducted on a solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectra provide information on proton and carbon environments, connectivity between atoms, and spatial proximities, which allows for the complete assignment of the structure and analysis of its three-dimensional conformation in solution.

-

-

Melting Point Determination:

-

Objective: To determine the temperature at which the solid compound transitions to a liquid.

-

General Protocol: A small amount of the powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded. Alternatively, Differential Scanning Calorimetry (DSC) can be used to measure the heat flow associated with the phase transition, providing a more precise melting point and information on thermal stability.

-

-

Kinetic or Thermodynamic Solubility Assay:

-

Objective: To determine the solubility of the compound in various solvents and aqueous buffers.

-

General Protocol: For thermodynamic solubility, an excess amount of the solid compound is added to a specific solvent or buffer. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a quantitative method like HPLC-UV or LC-MS.

-

-

Forced Degradation Studies:

-

Objective: To evaluate the stability of the compound under various stress conditions.

-

General Protocol: The compound is exposed to conditions such as elevated temperature, high humidity, light, and acidic/basic/oxidative environments.[16] Samples are collected at various time points and analyzed by a stability-indicating method (typically HPLC) to quantify the amount of the parent compound remaining and to identify and characterize any degradation products. This provides insight into the degradation pathways and helps establish appropriate storage and handling conditions.[16]

-

References

- 1. usbio.net [usbio.net]

- 2. Echinocandin B - Wikipedia [en.wikipedia.org]

- 3. Echinocandin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. uptodate.pieripaediatrics.com [uptodate.pieripaediatrics.com]

- 6. researchgate.net [researchgate.net]

- 7. toku-e.com [toku-e.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C34H51N7O15 | CID 9875888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]azanium | C34H52N7O15+ | CID 91820167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 14. The synthesis of water soluble prodrugs analogs of echinocandin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioaustralis.com [bioaustralis.com]

- 16. biosynergypharm.com [biosynergypharm.com]

The Echinocandin B Nucleus: A Cornerstone for Semi-Synthetic Antifungal Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for novel and effective therapeutic agents. Echinocandins represent a critical class of antifungal drugs, distinguished by their unique mechanism of action targeting the fungal cell wall, a structure absent in mammalian cells. This selective toxicity profile contributes to their favorable safety profile. At the heart of the semi-synthesis of several key echinocandin drugs, including the potent anidulafungin (B1665494), lies the Echinocandin B nucleus. This cyclic hexapeptide, stripped of its native lipid side chain, serves as a versatile pharmaceutical intermediate, enabling the chemical attachment of various side chains to modulate antifungal activity, pharmacokinetic properties, and toxicity.

This technical guide provides a comprehensive overview of the this compound, encompassing its production through enzymatic deacylation, purification strategies, and its pivotal role in the synthesis of next-generation antifungal agents. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this critical area of medicinal chemistry and drug discovery.

Physicochemical Properties of Echinocandin B and its Nucleus

Echinocandin B is a naturally occurring lipopeptide produced by the fermentation of fungi such as Aspergillus nidulans.[1][2] Its structure consists of a cyclic hexapeptide core attached to a linoleoyl side chain.[1] The this compound is obtained by the enzymatic removal of this lipid side chain.[1]

| Property | Echinocandin B | This compound |

| Molecular Formula | C₅₂H₈₁N₇O₁₆[3] | C₃₄H₅₁N₇O₁₅[4] |

| Molecular Weight | 1060.40 g/mol [3] | 797.8 g/mol [4] |

| Appearance | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| CAS Number | 54651-05-7[3] | 9875888 (CID)[4] |

From Natural Product to Pharmaceutical Intermediate: The Enzymatic Deacylation of Echinocandin B

The transformation of Echinocandin B into its nucleus is a critical step in the semi-synthesis of anidulafungin and other derivatives. Chemical deacylation methods are often harsh and can lead to the degradation of the peptide core.[5] Enzymatic deacylation, primarily using a deacylase from the bacterium Actinoplanes utahensis, offers a mild and specific alternative.[1][6]

The Deacylase Enzyme

The deacylase from Actinoplanes utahensis NRRL 12052 is a membrane-associated heterodimer.[5] This enzyme catalyzes the cleavage of the amide bond linking the linoleoyl side chain to the N-terminus of the cyclic hexapeptide.[1] Overexpression of the deacylase gene has been shown to significantly increase the efficiency of the bioconversion process.[7]

Optimized Bioconversion Yields

The yield of the this compound is highly dependent on the reaction conditions. Through optimization of parameters such as pH, temperature, and substrate concentration, significant improvements in production have been achieved.

| Parameter | Optimal Value | Resulting Nucleus Concentration | Reference |

| pH | 7.0 | - | [5] |

| Temperature | 26 °C | - | [5] |

| Substrate (ECB) Conc. | 4 g/L | - | [5] |

| Optimized Conditions | pH 4.5, 25°C | 4.21 g/L | [7] |

Note: The first three entries represent individually optimized parameters, while the last entry reflects a combined optimization leading to a high-titer process.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of the this compound.

Fermentation of Aspergillus nidulans for Echinocandin B Production

Aspergillus nidulans is a primary producer of Echinocandin B. Enhancing the fermentation titer is a key objective for cost-effective production.

Protocol:

-

Strain Maintenance: Maintain Aspergillus nidulans strains on potato dextrose agar (B569324) (PDA) slants at 4°C and renew periodically.[8]

-

Seed Culture: Inoculate a suitable seed medium with spores or mycelia from the agar slant. A typical seed medium might contain sucrose, oatmeal, yeast powder, and various salts. Incubate at 28°C with shaking (e.g., 220 rpm) for 3 days.[7]

-

Production Fermentation: Inoculate the production medium with the seed culture. The production medium can be optimized for carbon and nitrogen sources. For instance, fructose (B13574) has been used as a carbon source, and the medium can be supplemented with precursor amino acids like tyrosine and leucine, and biotin (B1667282) to enhance production.[2][8] Fermentation is typically carried out for an extended period (e.g., 12 days) at 28°C with agitation.[8]

-

Extraction and Quantification: After fermentation, centrifuge the broth. Extract Echinocandin B from the mycelial biomass using an organic solvent like methanol. Analyze the extract using High-Performance Liquid Chromatography (HPLC).[8]

Cultivation of Actinoplanes utahensis for Deacylase Production

The deacylase enzyme is crucial for the bioconversion of Echinocandin B.

Protocol:

-

Strain and Media: Use Actinoplanes utahensis NRRL 12052. A suitable seed medium consists of components like sucrose, oatmeal, yeast powder, and mineral salts. The production medium can contain sucrose, peanut meal, and phosphates.[7]

-

Seed Culture: Inoculate the seed medium and incubate at 28°C with shaking (e.g., 220 rpm) for 3 days.[7]

-

Production Culture: Transfer the seed culture to the production medium and continue incubation at 28°C with shaking for 4 days to allow for cell growth and enzyme expression.[7]

Enzymatic Deacylation of Echinocandin B

This protocol outlines the bioconversion of Echinocandin B to its nucleus using whole cells of Actinoplanes utahensis.

Protocol:

-

Reaction Setup: To the Actinoplanes utahensis fermentation broth (containing the deacylase), add Echinocandin B substrate, typically dissolved in a suitable solvent like methanol, to a final concentration of around 4 g/L.[5]

-

Incubation: Incubate the reaction mixture under optimized conditions. A study found optimal conditions to be a pH of 7.0 and a temperature of 26°C.[5] Another study reported optimal biotransformation at pH 4.5 and 25°C.[7] The reaction is typically carried out with agitation for 24-72 hours.[5]

-

Monitoring the Reaction: Withdraw samples at regular intervals. Stop the enzymatic reaction by adding methanol. Centrifuge the sample to remove cells and precipitated proteins.[7]

-

Analysis: Analyze the supernatant for the presence of the this compound and the remaining Echinocandin B using HPLC.[7]

Purification of the this compound

Achieving high purity of the this compound is essential for its use as a pharmaceutical intermediate.

Protocol:

-

Initial Separation: After the deacylation reaction, separate the microbial cells from the reaction broth by centrifugation or filtration.

-

Chromatographic Purification: A combination of macroporous resin and hydrophilic C18 silica (B1680970) gel chromatography has been shown to be effective.[9]

-

Macroporous Resin Chromatography: Use a resin such as XAD-18. Elute with a low concentration of an organic solvent, for example, 8% ethanol.[9]

-

Hydrophilic C18 Silica Gel Chromatography: Further purify the eluate from the macroporous resin using a hydrophilic C18 column. Elute with a suitable solvent system, such as 3% methanol.[9]

-

-

Purity Assessment: Analyze the purity of the final product using HPLC. This method has been reported to yield a purity of over 95% with a total yield of up to 65%.[9]

HPLC Analysis of Echinocandin B and its Nucleus

HPLC is the standard analytical technique for monitoring the deacylation reaction and assessing the purity of the final product.

Protocol:

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used (e.g., Agilent C18, 250 x 4.6 mm).[7]

-

Mobile Phase: A gradient elution is commonly employed. For example:

-

Solvent A: Water containing 2 mg/mL ammonium (B1175870) acetate.[7]

-

Solvent B: 60% acetonitrile (B52724) containing 2 mg/mL ammonium acetate.[7]

-

Gradient Program:

-

-

Flow Rate: A typical flow rate is 0.8 mL/min.[7]

-

Detection: Monitor the elution profile at a wavelength of 222 nm.[7]

The Role of this compound in Semi-Synthetic Drug Development

The primary significance of the this compound lies in its role as a scaffold for the synthesis of anidulafungin. The enzymatic deacylation is followed by chemical reacylation, where a specific side chain is attached to the free amino group of the nucleus.[5] This semi-synthetic approach allows for the creation of new echinocandin analogs with improved antifungal activity and pharmacokinetic profiles.

Mechanism of Action and Antifungal Spectrum

Echinocandins, including those derived from the this compound, exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death.

The antifungal spectrum of echinocandins is broad, with potent activity against many species of Candida and Aspergillus.

Comparative In Vitro Activity of Echinocandins

The following table summarizes the minimum inhibitory concentration (MIC) values for anidulafungin, caspofungin, and micafungin (B1204384) against various fungal pathogens. Lower MIC values indicate greater potency.

| Organism | Anidulafungin MIC (μg/mL) | Caspofungin MIC (μg/mL) | Micafungin MIC (μg/mL) | Reference |

| Candida albicans | ≤0.03 - 0.25 | ≤0.03 - 0.5 | ≤0.015 - 0.12 | [10][11][12] |

| Candida glabrata | ≤0.03 - 0.25 | ≤0.06 - 1 | ≤0.015 - 0.25 | [10][11][12] |

| Candida auris | 0.03 - 0.25 | 0.06 - 0.5 | 0.03 - 0.25 | [13] |

| Aspergillus fumigatus | 0.03 | 0.5 - 1 | 0.06 - 0.12 | [14] |

| Aspergillus flavus | 0.03 | 0.5 | 0.06 | [14] |

| Aspergillus terreus | 0.03 | 1 | 0.12 | [14] |

Note: MIC ranges are compiled from multiple sources and can vary depending on the specific isolates and testing methodologies.

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Echinocandin B - Wikipedia [en.wikipedia.org]

- 2. Mutagenesis of echinocandin B overproducing Aspergillus nidulans capable of using starch as main carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C34H51N7O15 | CID 9875888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Comparison of In Vitro Killing Activity of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in RPMI-1640 in the Absence and Presence of Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

role of Echinocandin B nucleus in antifungal drug development

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the Echinocandin B nucleus in the development of antifungal drugs.

Introduction: The Rise of Echinocandins

The increasing incidence of life-threatening invasive fungal infections, particularly in immunocompromised patient populations, has underscored the urgent need for effective and safe antifungal agents.[1][2] Echinocandins emerged in the 2000s as a novel class of antifungals, fundamentally changing the therapeutic landscape.[3] These drugs are prized for their unique mechanism of action, potent antifungal activity, and favorable safety profile.[4][5][6]

Echinocandin B, a natural lipopeptide produced by the fungus Aspergillus nidulans, was the first of this class to be discovered in 1974.[7][8] While its inherent antifungal properties were clear, issues with hemolytic toxicity hindered its direct clinical use.[7] However, the core structure of Echinocandin B, its cyclic hexapeptide nucleus, proved to be an invaluable scaffold for medicinal chemists. Through semi-synthetic modifications, this nucleus has given rise to crucial antifungal drugs, most notably anidulafungin.

This guide provides a detailed examination of the this compound, exploring its mechanism of action, its central role as a building block in drug design, the structure-activity relationships that govern its efficacy, and the experimental methodologies used to evaluate its derivatives.

Mechanism of Action: Targeting the Fungal Cell Wall

Echinocandins possess a highly specific mechanism of action that accounts for their efficacy and low toxicity in humans. They noncompetitively inhibit β-(1,3)-D-glucan synthase, a critical enzyme complex located in the fungal cell membrane.[9][10][11] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a polysaccharide that is a major structural component of the fungal cell wall, but is absent in mammalian cells.[4][11][12][13]

The inhibition of glucan synthesis compromises the integrity of the fungal cell wall, leading to a cascade of detrimental effects:

-

For yeasts like Candida species: The weakened cell wall cannot withstand osmotic pressure, resulting in cell lysis and death (a fungicidal effect).[9][10][11][12]

-

For molds like Aspergillus species: Inhibition leads to abnormal morphology and slowed growth at the tips of the hyphae, where cell wall synthesis is most active (a fungistatic effect).[4][12][13]

This fungal-specific target is the primary reason for the high therapeutic index and excellent safety profile of the echinocandin class.[4][5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Echinocandins - structure, mechanism of action and use in antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal echinocandins: Historical discovery, comprehensive structure-activity relationships, resistance mechanisms and future developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Echinocandins in antifungal pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Echinocandin B - Wikipedia [en.wikipedia.org]

- 9. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Echinocandin - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Relationship Between Echinocandin B's Structure and Antifungal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins represent a cornerstone in the treatment of invasive fungal infections, prized for their potent, targeted mechanism of action and favorable safety profile. As the progenitor of this class, Echinocandin B, a natural lipopeptide product of Aspergillus nidulans, offers a compelling case study in structure-activity relationships.[1] This technical guide delves into the core principles governing the interplay between the molecular architecture of Echinocandin B and its potent antifungal efficacy, providing researchers and drug development professionals with a comprehensive resource on its mechanism, biosynthesis, and the critical role of its structural components.

The Molecular Architecture of Echinocandin B

Echinocandin B is a cyclic lipohexapeptide, a complex molecule comprising a cyclic hexapeptide core and a lipophilic N-linked acyl side chain.[1] This unique structure is central to its antifungal activity.

The Cyclic Hexapeptide Core

The cyclic hexapeptide core of Echinocandin B is composed of six amino acid residues, including several non-proteinogenic and hydroxylated amino acids. This core structure is essential for the molecule's overall conformation and its interaction with the target enzyme. The specific amino acid composition and their arrangement contribute to the molecule's solubility and pharmacokinetic properties. The core also serves as the scaffold to which the crucial lipid side chain is attached.

The Linoleoyl Side Chain

Attached to the N-terminus of the hexapeptide core is a linoleic acid side chain. This lipophilic tail is a critical determinant of Echinocandin B's antifungal potency.[2] It is understood to anchor the molecule to the fungal cell membrane, facilitating its interaction with the membrane-bound target enzyme, β-(1,3)-D-glucan synthase.[2] The length and lipophilicity of this side chain are finely tuned for optimal activity; modifications to this chain have been a primary focus in the development of semi-synthetic echinocandin derivatives with improved therapeutic profiles.

References

An In-depth Technical Guide to the Key Amino-Acid Residues in the Echinocandin B Nucleus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical amino acid residues that constitute the cyclic hexapeptide nucleus of Echinocandin B. Echinocandins represent a vital class of antifungal agents that target the fungal cell wall, an essential structure not present in mammals, affording them a high degree of selective toxicity.[1][2] This document delves into the structure, biosynthesis, and mechanism of action of Echinocandin B, with a particular focus on the contribution of its core amino acid components to its biological activity. Detailed experimental protocols for antifungal susceptibility testing and methodologies for the generation of semi-synthetic analogs are also provided, alongside visualizations of key biological pathways to facilitate a deeper understanding of this important antifungal agent.

The Echinocandin B Nucleus: Structure and Key Amino Acid Residues

Echinocandin B is a lipopeptide natural product produced by the fungus Aspergillus nidulans.[1][2] Its structure consists of a cyclic hexapeptide core to which a linoleic acid side chain is attached.[2] The cyclic peptide nucleus is composed of six amino acids, several of which are non-proteinogenic and hydroxylated, contributing to the molecule's unique properties and biological activity.

The six amino acid residues forming the core of Echinocandin B are:

-

(2S,4R)-4-hydroxy-L-proline

-

(2S,3R,4R)-3-hydroxy-4-methyl-L-proline

-

L-threonine (two residues)

-

(2R,3S,4S)-3,4-dihydroxy-L-homotyrosine

-

(2S,4R,5R)-4,5-dihydroxy-L-ornithine

The hydroxylation of these residues is crucial for the antifungal activity and the physicochemical properties of the molecule.[3]

Biosynthesis of the this compound

The biosynthesis of the this compound is a complex process orchestrated by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[3] The precursor amino acids for the hexapeptide core are proline, ornithine, tyrosine, threonine, and leucine (B10760876).[3]

The biosynthetic pathway can be summarized in the following key steps:

-

Precursor Amino Acid Modification: Several of the amino acid building blocks undergo enzymatic modification before their incorporation into the peptide chain. For instance, proline is hydroxylated to 4-hydroxy-L-proline, and leucine is a precursor for the formation of 3-hydroxy-4-methyl-L-proline.

-

Acyl-CoA Ligase Activity: The biosynthesis is initiated by an acyl-CoA ligase that activates the fatty acid side chain (linoleic acid).

-

Non-Ribosomal Peptide Synthesis: The six amino acid residues are sequentially assembled by the six modules of the NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.

-

Cyclization: The final step involves the cyclization of the linear hexapeptide to form the stable cyclic nucleus.

Below is a diagram illustrating the biosynthetic pathway of the this compound.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary molecular target of echinocandins is the fungal enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity. By non-competitively inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately fungal cell death.[1] The specificity of this target, which is absent in mammalian cells, accounts for the low toxicity of echinocandins in humans.

The interaction with the β-(1,3)-D-glucan synthase complex is a critical aspect of the antifungal activity. The lipophilic side chain of Echinocandin B is thought to anchor the molecule to the cell membrane, positioning the cyclic hexapeptide core to interact with the enzyme complex.

The signaling pathway of β-(1,3)-D-glucan synthesis and its inhibition by Echinocandin B is depicted below.

Structure-Activity Relationship and Quantitative Data

The structural integrity of the hexapeptide nucleus and the nature of its constituent amino acids are paramount for the antifungal potency of Echinocandin B. Modifications to the core amino acids can significantly impact the drug's efficacy. While extensive research has focused on modifying the lipophilic side chain to improve pharmacokinetic properties, alterations within the nucleus have also been explored to understand the structure-activity relationship (SAR).

The table below summarizes available quantitative data on the antifungal activity of Echinocandin B and some of its analogs against Candida albicans. The Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal potency, with lower values indicating higher efficacy.

| Compound/Analog | Modification | Test Organism | MIC (µg/mL) | Reference |

| Echinocandin B | Native molecule | Candida albicans | 0.004 - 0.03 | [4] |

| Cilofungin (B1669029) (LY121019) | Side chain modification (N-(4-n-octyloxybenzoyl)) | Candida albicans | Not specified | [5] |

| Analog with N-alkylated side chain | Side chain modification | Candida albicans | Similar in vitro to N-acylated, but no in vivo activity | [6] |

| LY303366 | Echinocandin analog | Candida albicans | Geometric Mean: 0.011 | [7] |

| Anidulafungin | Semi-synthetic derivative | Candida albicans | MIC₅₀: 0.03 | [8] |

| Caspofungin | Semi-synthetic derivative | Candida albicans | MIC₅₀: 0.12 | [8] |

| Micafungin | Semi-synthetic derivative | Candida albicans | MIC₅₀: 0.03 | [8] |

Note: The majority of publicly available data focuses on side-chain modifications rather than specific amino acid substitutions within the core nucleus. The development of core-modified analogs is a complex synthetic challenge.

Experimental Protocols

Synthesis of Echinocandin B Analogs

The synthesis of new Echinocandin B analogs typically involves a semi-synthetic approach, starting with the natural product. The general strategy involves two key steps: enzymatic deacylation followed by chemical reacylation.

5.1.1. Enzymatic Deacylation of Echinocandin B

This procedure removes the native linoleoyl side chain to yield the this compound, which serves as a scaffold for further modifications.

-

Enzyme Source: A deacylase enzyme from the bacterium Actinoplanes utahensis or Streptomyces species is commonly used.[1][9]

-

Protocol Outline:

-

Cultivate the deacylase-producing microorganism (e.g., Actinoplanes utahensis) in a suitable fermentation medium.

-

Introduce Echinocandin B into the culture. The enzyme, which is often membrane-associated, will catalyze the cleavage of the amide bond linking the linoleic acid to the N-terminus of the hexapeptide core.[1]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to detect the formation of the this compound.

-

Once the reaction is complete, extract and purify the this compound from the fermentation broth. Optimization of pH, temperature, and substrate concentration can improve the conversion rate.[10]

-

5.1.2. Chemical Reacylation of the this compound

The purified this compound can then be chemically modified by attaching a new acyl side chain.

-

Protocol Outline:

-

Dissolve the this compound in a suitable organic solvent.

-

Activate the desired carboxylic acid (the new side chain) using a coupling agent (e.g., active esters or acid halides).[5]

-

React the activated carboxylic acid with the free amino group of the this compound.

-

Purify the resulting semi-synthetic echinocandin analog using chromatographic techniques such as HPLC.

-

The workflow for generating semi-synthetic Echinocandin B analogs is illustrated below.

Antifungal Susceptibility Testing

The antifungal activity of Echinocandin B and its analogs is determined using standardized broth microdilution methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

5.2.1. CLSI M27-A3 Broth Microdilution Method

This is a reference method for testing the susceptibility of yeasts to antifungal agents.[11][12][13][14]

-

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium buffered with MOPS

-

Antifungal agent stock solutions

-

Yeast inoculum standardized to a 0.5 McFarland turbidity

-

-

Protocol Outline:

-

Prepare serial twofold dilutions of the antifungal agent in the microtiter plate wells.

-

Prepare a standardized yeast inoculum and dilute it in RPMI-1640 medium.

-

Add the yeast inoculum to each well of the microtiter plate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

5.2.2. EUCAST EDef 7.1 Method

This method is similar to the CLSI protocol but with some key differences, particularly in the medium composition and reading of endpoints.[6][15][16][17][18]

-

Key Differences from CLSI:

-

The RPMI-1640 medium is supplemented with 2% glucose.

-

The endpoint is read spectrophotometrically at 530 nm after 24 hours of incubation.

-

The MIC is defined as the lowest drug concentration that causes a 50% or 90% reduction in turbidity compared to the growth control, depending on the drug class.

-

Conclusion

The cyclic hexapeptide nucleus of Echinocandin B, with its unique array of hydroxylated and non-proteinogenic amino acid residues, is fundamental to its potent and selective antifungal activity. Understanding the structure, biosynthesis, and mechanism of action of this core structure is crucial for the rational design of new and improved echinocandin-based antifungal drugs. While the semi-synthesis of side-chain analogs is well-established, the modification of the core amino acid residues presents a more significant synthetic challenge but holds the potential for the development of next-generation antifungals with enhanced efficacy and pharmacokinetic profiles. The standardized protocols for assessing antifungal activity provide a robust framework for evaluating these novel compounds and advancing the fight against invasive fungal infections.

References

- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Echinocandin B - Wikipedia [en.wikipedia.org]

- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - Research - Institut Pasteur [research.pasteur.fr]

- 7. In vitro activity of a new echinocandin, LY303366, and comparison with fluconazole, flucytosine and amphotericin B against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resource.aminer.org [resource.aminer.org]

- 17. researchgate.net [researchgate.net]

- 18. Table 5 from EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Enzymatic Deacylation of Echinocandin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandin B (ECB) is a lipopeptide antifungal agent produced by fermentation of fungi such as Aspergillus nidulans and Aspergillus rugulosus.[1][2] The enzymatic deacylation of ECB to its nucleus is a critical step in the semisynthetic production of newer and more potent antifungal drugs, such as Anidulafungin and Cilofungin (B1669029).[3][4][5] This biotransformation involves the removal of the linoleoyl side chain from the N-terminus of the cyclic hexapeptide core.[1][6] The resulting ECB nucleus can then be chemically reacylated with different side chains to generate novel analogs with improved pharmacological properties.[4][5][6]

Enzymatic deacylation is preferred over chemical methods as acyl peptides are often unstable under chemical deacylation conditions.[3] The primary enzyme utilized for this purpose is an Echinocandin B deacylase (acylase) originating from the bacterium Actinoplanes utahensis.[1][3][4][6] This enzyme has also been successfully expressed in other hosts like Streptomyces lividans, Streptomyces albus, and Escherichia coli to improve production and efficiency.[7][8][9]

These application notes provide detailed protocols for the enzymatic deacylation of Echinocandin B using both whole-cell biotransformation and purified recombinant enzyme methods.